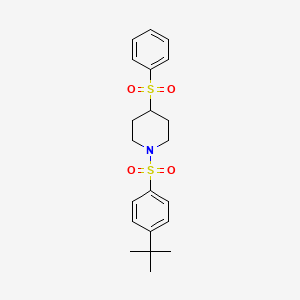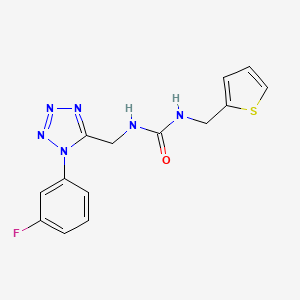![molecular formula C13H15ClN2O2 B2609879 N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide CAS No. 2411220-41-0](/img/structure/B2609879.png)
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have potential therapeutic benefits in the treatment of cancer, particularly in cases where other treatments have failed.
作用机制
The mechanism of action of N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide involves the inhibition of RNA polymerase I transcription, which is responsible for the transcription of ribosomal DNA. This leads to the induction of DNA damage and apoptosis in cancer cells. This compound has been shown to selectively target cancer cells that have mutations in the TP53 gene, which is commonly found in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its use in cancer treatment.
实验室实验的优点和局限性
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide has several advantages for lab experiments. It has been shown to selectively target cancer cells that have mutations in the TP53 gene, which is commonly found in cancer cells. This compound has also been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy. However, this compound has some limitations for lab experiments. It has been shown to have some toxic effects on normal cells, which may limit its use in cancer treatment.
未来方向
There are several future directions for research on N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide. One area of research is the development of more selective inhibitors of RNA polymerase I transcription. Another area of research is the identification of biomarkers that can predict which patients will respond to this compound treatment. Additionally, further research is needed to determine the optimal dosing and scheduling of this compound in combination with other cancer treatments. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
合成方法
The synthesis method of N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide involves several steps, including the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form 1-(3-chlorophenyl)-4-oxo-2-butenoic acid ethyl ester. This compound is then reacted with pyrrolidine to form this compound. The final product is purified using column chromatography.
科学研究应用
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide has been studied extensively for its potential therapeutic benefits in cancer treatment. It has been shown to selectively target cancer cells that have mutations in the TP53 gene, which is commonly found in cancer cells. This compound has been shown to inhibit ribosomal DNA transcription, leading to the induction of DNA damage and apoptosis in cancer cells. It has also been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-9-2-1-3-11(6-9)16-5-4-10(7-16)15-13(17)12-8-18-12/h1-3,6,10,12H,4-5,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMDPXQNBAEVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2CO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

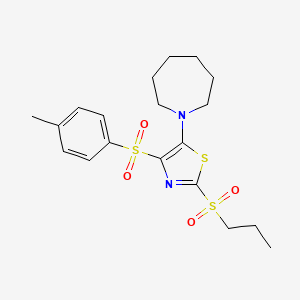
![2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2609798.png)
![4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one](/img/structure/B2609800.png)
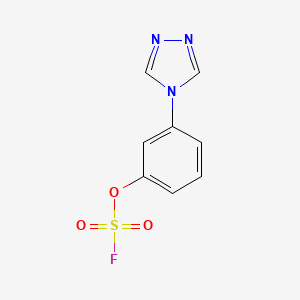
![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2609803.png)

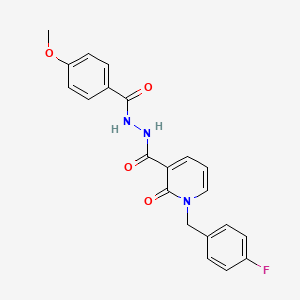
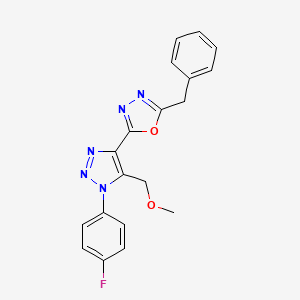
![(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2609813.png)
